2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(14-22-13-15-5-2-1-3-6-15)17-8-11-21-12-10-19-9-4-7-18-19/h1-7,9H,8,10-14H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGGIZZXGACPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation
The benzylsulfanyl moiety is introduced via nucleophilic substitution. 2-Chloroacetamide reacts with benzyl mercaptan in the presence of a base (e.g., K₂CO₃) to form 2-(benzylsulfanyl)acetamide (Eq. 1):
$$
\text{ClCH}2\text{C(=O)NH}2 + \text{PhCH}2\text{SH} \xrightarrow{\text{Base}} \text{PhCH}2\text{SCH}2\text{C(=O)NH}2 + \text{HCl}
$$
This step typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, achieving yields of 75–85%.
Alternative Route: Carboxylic Acid Activation
2-(Benzylsulfanyl)acetic acid can be converted to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with ammonia (Eq. 2):
$$
\text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{PhCH}2\text{SCH}2\text{COCl} \xrightarrow{\text{NH}3} \text{PhCH}2\text{SCH}2\text{C(=O)NH}_2
$$
This method avoids side reactions associated with chloroacetamide but requires stringent moisture control.
Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine
Pyrazole-Ethoxy Chain Assembly
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)ethanol
Pyrazole reacts with 2-chloroethanol under basic conditions (NaH, THF) to form the ether linkage (Eq. 3):
$$
\text{Pyrazole} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaH}} \text{Pyrazole-CH}2\text{CH}2\text{OH} + \text{NaCl}
$$
Yields range from 65–75%, with purification via silica gel chromatography.
Step 2: Tosylation of the Hydroxyl Group
The alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine (Eq. 4):
$$
\text{Pyrazole-CH}2\text{CH}2\text{OH} + \text{TsCl} \rightarrow \text{Pyrazole-CH}2\text{CH}2\text{OTs} + \text{HCl}
$$
This activates the hydroxyl group for subsequent nucleophilic substitution.
Step 3: Williamson Ether Synthesis
The tosylate reacts with ethylene glycol in the presence of K₂CO₃ to extend the ethoxy chain (Eq. 5):
$$
\text{Pyrazole-CH}2\text{CH}2\text{OTs} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{Pyrazole-CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{TsOH}
$$
The diol intermediate is protected (e.g., as a tert-butyldimethylsilyl ether) to prevent over-alkylation.
Amide Coupling and Final Assembly
The 2-(benzylsulfanyl)acetamide and 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine are coupled using a carbodiimide reagent (e.g., EDC, HOBt) in dichloromethane (Eq. 8):
$$
\text{PhCH}2\text{SCH}2\text{C(=O)NH}2 + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Pyrazole} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} + \text{H}_2\text{O}
$$
Reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexanes 1:1) ensures completion. Crude product is purified by recrystallization (ethanol/water) or column chromatography, yielding 70–80%.
Optimization Challenges and Solutions
Competing Elimination Reactions
The benzylsulfanyl group’s susceptibility to β-elimination necessitates mild coupling conditions (0–5°C, short reaction times).
Amine Protection Strategies
During ethoxy chain elongation, the primary amine is protected as a phthalimide to avoid side reactions. Deprotection with hydrazine restores the amine without affecting the pyrazole or ether linkages.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may promote racemization. Catalytic DMAP accelerates amide bond formation while minimizing side products.
Hypothetical Reaction Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 6h | 82 | 95 |
| Tosylation | TsCl, pyridine, 0°C, 2h | 91 | 98 |
| Williamson ether synthesis | K₂CO₃, DMF, 60°C, 12h | 68 | 93 |
| Gabriel synthesis | MsCl, Et₃N, THF, rt, 4h | 74 | 97 |
| Amide coupling | EDC/HOBt, DCM, 0°C, 3h | 78 | 96 |
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Pharmacology: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound may inhibit key enzymes or pathways essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-ol.
Benzylsulfanyl Compounds: Compounds like benzylsulfanyl acetic acid.
Uniqueness
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is unique due to the combination of its benzylsulfanyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 306.38 g/mol
- IUPAC Name : this compound
The proposed mechanisms of action for this compound involve interactions with various biological targets, including:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : There are indications that the compound could exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that the compound may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzylsulfanyl derivatives, including our compound, showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a strong potential for further development as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(Benzylsulfanyl)-N-{...} | 8 | Staphylococcus aureus |
| 2-(Benzylsulfanyl)-N-{...} | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on various cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 10 µM. The mechanism was suggested to involve the induction of apoptosis through caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution for the thioether linkage (benzylsulfanyl group) and amide bond formation. Key steps include:
- Thiol-alkylation : Reacting a benzyl thiol with a halogenated intermediate (e.g., chloroacetamide derivative) under basic conditions .
- Amide coupling : Using reagents like EDCI/HOBt or DCC to link the pyrazol-ethoxy-ethyl moiety to the acetamide backbone .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity. Monitor progress via TLC (e.g., chloroform:methanol 7:3) .
- Purity Assurance : Confirm final purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzylsulfanyl, pyrazole, and ethoxyethyl groups (e.g., δ 3.6–4.2 ppm for ether linkages) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity Assessment :
- HPLC : Retention time consistency and absence of secondary peaks .
- Melting Point Analysis : Sharp melting range (±2°C) indicates homogeneity .
Q. How should researchers assess the compound's stability under various experimental conditions?
- Methodology :
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 48–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and analyze spectral changes (UV-Vis) or decomposition products (LC-MS) .
- pH Stability : Dissolve in buffers (pH 3–10) and quantify intact compound over 24 hours using HPLC .
Q. What common chemical reactions can this compound undergo, and how are these reactions monitored?
- Reactivity Profile :
- Oxidation : Benzylsulfanyl group reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives; monitor via TLC or IR (S=O stretch at 1050–1150 cm⁻¹) .
- Reduction : Sodium borohydride reduces amide carbonyls; track via NMR loss of carbonyl signal (δ 170 ppm) .
- Monitoring : Use real-time TLC, HPLC, or in-situ IR spectroscopy to detect intermediates and product formation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability while maintaining purity?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .
- Continuous Flow Reactors : Enhance scalability by minimizing side reactions (e.g., epoxidation in thioether synthesis) .
- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of reaction kinetics .
Q. What methodologies are recommended for resolving contradictions in spectral data during structural elucidation?
- Orthogonal Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyrazole and ethoxyethyl protons) .
- X-ray Crystallography : Confirm stereochemistry and bond angles if single crystals are obtainable .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous nitrogen environments in MS/MS .
Q. What experimental approaches are used to study the compound's interactions with biological targets?
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., pyrazole-targeted kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-target interactions .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding modes to active sites using crystal structures from the PDB .
Q. How can the environmental impact and degradation pathways of this compound be systematically evaluated?
- Methodology :
- Fate Studies : Assess hydrolysis (pH 5–9), photolysis (simulated sunlight), and biodegradation (OECD 301B test) .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to determine EC50 values for acute toxicity .
- Advanced Oxidation Processes (AOPs) : Evaluate degradation efficiency via UV/H₂O₂ or ozonation .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships?
- Functional Group Manipulation :
- Pyrazole Modifications : Introduce substituents (e.g., -CF₃, -NO₂) via Pd-catalyzed cross-coupling to alter electronic properties .
- Ethoxyethyl Chain Replacement : Synthesize analogs with PEG spacers or rigid aryl linkers to study steric effects .
- High-Throughput Screening : Use parallel synthesis (e.g., 96-well plates) to generate libraries for bioactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
